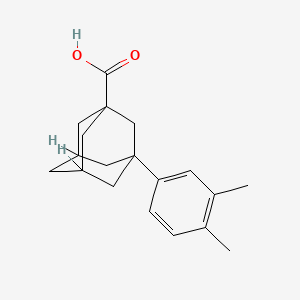
2-(3,5-Dichlorophenoxy)acetic acid
概要
説明
2-(3,5-Dichlorophenoxy)acetic acid is an organic compound with the chemical formula C8H6Cl2O3 . It has a molecular weight of 221.04 . It is also known by the synonym 2-(3,5-dichlorophenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(3,5-Dichlorophenoxy)acetic acid is 1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-(3,5-Dichlorophenoxy)acetic acid is a white to tan solid . It has a melting point of 140.5 °C and a boiling point of 160 °C . It is soluble in water, with a solubility of 900 mg/L .科学的研究の応用
Anti-Inflammatory Agents
2-(3,5-Dichlorophenoxy)acetic acid and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . A series of new derivatives of 2-(3,5-Dichlorophenoxy)acetic acid have been synthesized, and molecular docking studies have shown that these structures effectively interact with the active site of COX-2 .
Synthesis of New Derivatives
The compound is used in the synthesis of new derivatives, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .
Controlled Release of Herbicides
2-(3,5-Dichlorophenoxy)acetic acid can be intercalated into hydrotalcite nanosheets to create controlled release formulations of herbicides . This reduces the volatilization and leaching risks of pesticides, improving their use efficiency and reducing their off-target effects .
Plant Growth Regulator
As a synthetic auxin, 2-(3,5-Dichlorophenoxy)acetic acid finds application as a plant growth regulator . It is used to increase the latex output of old rubber trees .
5. Supplement in Plant Cell Culture Media 2-(3,5-Dichlorophenoxy)acetic acid is used as a supplement in plant cell culture media . It is an analogue of indole-3-acetic acid and is used in various media to initiate callus .
Molecular Docking Studies
Molecular docking studies are carried out with 2-(3,5-Dichlorophenoxy)acetic acid to establish the prospects of the synthesized compounds as potential anti-inflammatory agents . These studies have shown that the structures of the synthesized compounds effectively interact with the active site of COX-2 .
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-(3,5-Dichlorophenoxy)acetic acid, also known as 2,4-D, is a selective, systemic herbicide used for the control of broad-leaved weeds . It primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .
Mode of Action
2,4-D acts by disrupting transport systems and interfering with nucleic acid metabolism . It is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . It is known to alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .
Biochemical Pathways
The catabolic pathways of 2,4-D in certain bacteria such as Alcaligenes sp. and Achromobacter sp. have been studied . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The 2,4-D degradation by fungi, especially regarding the ability of white-rot basidiomycetes as an agent for its bioconversion, has also been considered .
Pharmacokinetics
2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions . The release rates of 2,4-D were found to be in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .
Result of Action
The molecular and cellular effects of 2,4-D’s action result in the death of the target weeds. It causes uncontrolled growth in the target weeds, leading to their eventual death . It is also known to have negative effects on reproduction and development and is considered to be a neurotoxin and an irritant .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of 2,4-D. Volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water .
特性
IUPAC Name |
2-(3,5-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGIMHMQOCPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207399 | |
| Record name | (3,5-Dichlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenoxy)acetic acid | |
CAS RN |
587-64-4 | |
| Record name | Acetic acid, (3,5-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 587-64-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-Dichlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



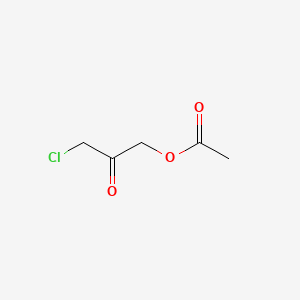
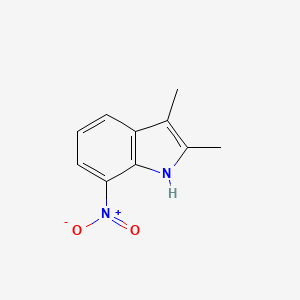


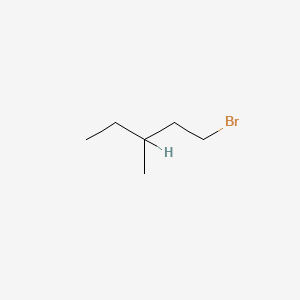
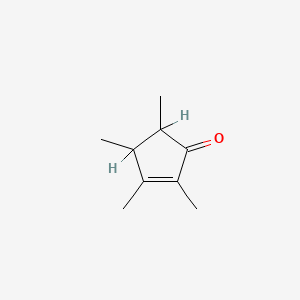
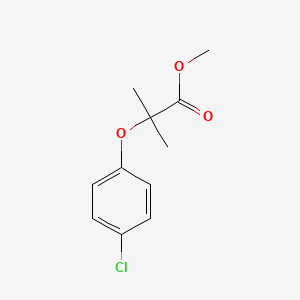
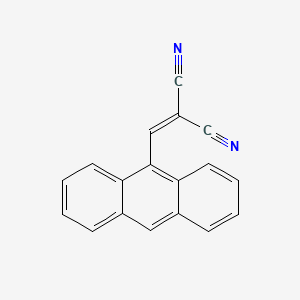
![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
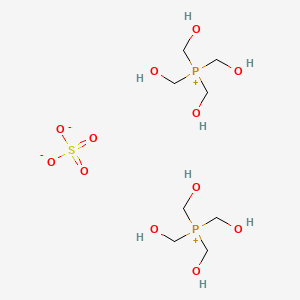
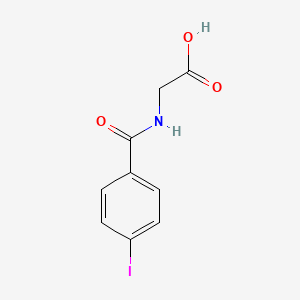
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)
